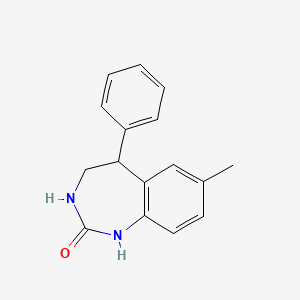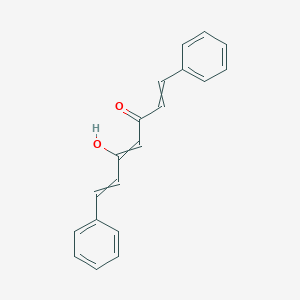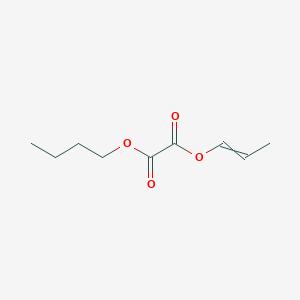
N-(2-Methylpropyl)heptan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methylpropyl)heptan-1-amine is a primary amine characterized by the presence of an amino group attached to a heptane chain with a 2-methylpropyl substituent Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: The compound can be synthesized by heating a halogenoalkane with a concentrated solution of ammonia in ethanol. The reaction is carried out in a sealed tube to prevent the escape of ammonia gas. For example, using 1-bromoheptane and 2-methylpropylamine, the reaction proceeds as follows[ \text{CH}_3(\text{CH}_2)_5\text{CH}_2\text{Br} + \text{NH}_3 \rightarrow \text{CH}_3(\text{CH}_2)_5\text{CH}_2\text{NH}_2 + \text{HBr} ]
Reduction of Nitriles: Another method involves the reduction of nitriles using lithium aluminum hydride (LiAlH4). The nitrile is reduced to the corresponding amine[ \text{R-CN} + 4[\text{H}] \rightarrow \text{R-CH}_2\text{NH}_2 ]
Industrial Production Methods
Industrial production often involves the use of catalytic hydrogenation of nitriles or the Gabriel synthesis, which involves the alkylation of phthalimide followed by hydrolysis to yield the primary amine.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Primary amines can be oxidized to form nitriles or amides. For example, oxidation with potassium permanganate (KMnO4) can yield the corresponding nitrile.
Reduction: Reduction reactions typically involve the conversion of nitriles to amines using reducing agents like LiAlH4.
Substitution: Amines can undergo nucleophilic substitution reactions where the amino group acts as a nucleophile. For example, reacting with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Nitriles, amides.
Reduction: Primary amines.
Substitution: Secondary and tertiary amines.
Aplicaciones Científicas De Investigación
N-(2-Methylpropyl)heptan-1-amine has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential role in biological systems and as a precursor for biologically active molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-Methylpropyl)heptan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The compound may also participate in metabolic pathways, undergoing biotransformation to active metabolites.
Comparación Con Compuestos Similares
Similar Compounds
N-Propylheptan-1-amine: Similar structure but lacks the 2-methylpropyl substituent.
N-Ethylheptan-1-amine: Contains an ethyl group instead of a 2-methylpropyl group.
N-Methylheptan-1-amine: Contains a methyl group instead of a 2-methylpropyl group.
Uniqueness
N-(2-Methylpropyl)heptan-1-amine is unique due to the presence of the 2-methylpropyl substituent, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other primary amines, making it valuable for specific applications.
Propiedades
Número CAS |
90105-57-0 |
|---|---|
Fórmula molecular |
C11H25N |
Peso molecular |
171.32 g/mol |
Nombre IUPAC |
N-(2-methylpropyl)heptan-1-amine |
InChI |
InChI=1S/C11H25N/c1-4-5-6-7-8-9-12-10-11(2)3/h11-12H,4-10H2,1-3H3 |
Clave InChI |
LAXKUQFUEFSWSE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCNCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,3-Trimethyl-6-(phenylselanyl)-2-oxabicyclo[2.2.2]octane](/img/structure/B14366925.png)

![N-[2-(Methylamino)ethyl]formamide](/img/structure/B14366934.png)





![4-[(Morpholin-4-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione](/img/structure/B14366996.png)
![2-[(4,5-Diphenyl-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B14366998.png)


![1-Chloro-4-[3-(phenylsulfanyl)propoxy]benzene](/img/structure/B14367012.png)

